molecular formula C15H26N4O3S B2989893 2-Methyl-4-propoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine CAS No. 946354-35-4

2-Methyl-4-propoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine

Cat. No.: B2989893
CAS No.: 946354-35-4
M. Wt: 342.46
InChI Key: GRFDHRSPMCPDRB-UHFFFAOYSA-N
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Description

2-Methyl-4-propoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core modified with three distinct substituents:

  • 2-Methyl group: Enhances steric bulk and modulates electronic properties.
  • 4-Propoxy group: A linear alkyl ether influencing lipophilicity and solubility.

The molecular formula is C₁₅H₃₀N₄O₃S, with a calculated molecular weight of 346.4 g/mol. The sulfonyl group distinguishes it from analogues, offering unique physicochemical and pharmacological properties.

Properties

IUPAC Name

2-methyl-4-propoxy-6-(4-propylsulfonylpiperazin-1-yl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O3S/c1-4-10-22-15-12-14(16-13(3)17-15)18-6-8-19(9-7-18)23(20,21)11-5-2/h12H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFDHRSPMCPDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)CCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-propoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common approach is to start with a suitable pyrimidine derivative and introduce the propoxy and propylsulfonyl groups through a series of substitution reactions. The reaction conditions often require the use of strong bases or acids, depending on the specific steps involved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-propoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones.

  • Reduction: : Reduction reactions can be used to convert specific functional groups within the compound.

  • Substitution: : Substitution reactions are common, where different groups on the pyrimidine ring can be replaced with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives of the original compound with modified functional groups or additional substituents.

Scientific Research Applications

Scientific Applications of 2-Methyl-4-propoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine

2-Methyl-4-propoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine is a pyrimidine derivative with a variety of scientific applications, particularly in medicinal chemistry and drug development. This compound has a molecular formula of C15H26N4O3SC_{15}H_{26}N_{4}O_{3}S and a molecular weight of approximately 342.43 g/mol. The compound features a pyrimidine ring, a methyl group, a propoxy group, and a propylsulfonyl-substituted piperazine ring.

Cytoprotective and Antiulcer Activity

2-Methyl-4-propoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine has demonstrated significant cytoprotective and antiulcer activities in rats, suggesting its potential therapeutic use.

Kinase Inhibition

The compound functions as a kinase inhibitor by binding to the active site of kinases, disrupting their function and altering cellular signaling pathways. Its antiproliferative activity against cancer cell lines suggests its potential use in oncology. The efficacy of the compound as a therapeutic agent depends on its binding affinity and selectivity towards specific kinases.

Potential Derivatives

Because compounds with similar structures often undergo chemical transformations, derivatives of 2-Methyl-4-propoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine could be developed with enhanced pharmacological properties or reduced toxicity profiles.

Usage Notes

ApplicationDescription
Medicinal Chemistry Useful for creating new therapeutic agents.
Drug Discovery Serves as a lead compound for drug development.
Kinase Inhibition Research Used in studies to understand kinase functions and signaling pathways.
Oncology Research Employed in cancer research to explore new treatment options.
Antiulcer Drug Development Applied in developing drugs that protect the stomach lining and prevent ulcer formation.

Mechanism of Action

The mechanism by which 2-Methyl-4-propoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include signal transduction, gene expression modulation, or enzyme inhibition.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogues and their differentiating features are summarized below:

Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) Key Features
Target Compound Pyrimidine 2-Methyl, 4-propoxy, 6-(4-propylsulfonylpiperazinyl) 346.4 Sulfonyl group enhances metabolic stability and electronic interactions .
2-Cyclopropyl-4-(difluoromethyl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazinyl)pyrimidine () Pyrimidine 2-Cyclopropyl, 4-difluoromethyl, 6-(pyrazolopyrimidinyl-piperazinyl) 386.4 Fluorine atoms increase electronegativity; cyclopropyl enhances metabolic resistance .
7-(4-Methylpiperazin-1-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one () Pyrazino-pyrimidinone 7-(4-Methylpiperazinyl) Not reported Smaller alkyl substituent (methyl) improves flexibility but reduces stability .
(S)-1-(4-((2-(1H-Indazol-4-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-2-aminopropan-1-one () Thienopyrimidine Morpholino, indazol, aminopropanone-piperazinyl 519.3 Morpholino group enhances solubility; thienopyrimidine core expands π-orbital interactions .

Substituent-Driven Properties

Piperazine Modifications
Core Heterocycle Variations
  • Pyrimidine vs. Thienopyrimidine (): The thienopyrimidine core in incorporates sulfur, enhancing π-π interactions and redox activity compared to the simpler pyrimidine in the target compound .
Solubility and Lipophilicity
  • The target’s propoxy group (logP ~2.1 estimated) balances lipophilicity, whereas the morpholino group in (logP ~1.5) prioritizes hydrophilicity .

Pharmacological Implications

  • Sulfonyl vs. Alkyl Groups : Sulfonamides (target compound) resist cytochrome P450 oxidation better than alkyl-substituted piperazines (), extending half-life .
  • Fluorinated Analogues () : Fluorine atoms improve membrane permeability and target affinity but may increase toxicity risks .

Biological Activity

2-Methyl-4-propoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the pyrimidine derivative family, which is known for various biological activities. The focus of this article is to explore its biological activity, including cytoprotective, antiulcer, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of 2-Methyl-4-propoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine is C15H26N4O3SC_{15}H_{26}N_{4}O_{3}S with a molar mass of approximately 342.43 g/mol. Its structure features a pyrimidine ring substituted with a methyl group, a propoxy group, and a piperazine ring with a propylsulfonyl group.

The compound primarily acts as a kinase inhibitor , interacting with specific enzymes involved in cellular signaling pathways. By binding to the active sites of these kinases, it disrupts their function, leading to altered cellular processes that can inhibit cancer cell proliferation.

1. Cytoprotective and Antiulcer Activity

Research indicates that 2-Methyl-4-propoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine exhibits significant cytoprotective and antiulcer activities in animal models. In studies conducted on rats, the compound demonstrated the ability to protect gastric mucosa from damage, suggesting its potential therapeutic role in gastrointestinal disorders.

2. Anticancer Properties

Preclinical studies have shown that this compound possesses antiproliferative activity against various cancer cell lines. For instance, it has been tested against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer). The results indicated that the compound effectively inhibited cell growth with IC50 values comparable to established chemotherapeutic agents .

3. Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial activity . In vitro tests demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .

Case Study 1: Antiulcer Activity

A study conducted on rats treated with the compound showed a significant reduction in ulcer index compared to control groups. The cytoprotective effects were attributed to the modulation of gastric acid secretion and enhancement of mucosal defense mechanisms.

Case Study 2: Anticancer Efficacy

In a series of experiments involving different cancer cell lines, the compound displayed varying degrees of cytotoxicity. For example, it exhibited an IC50 value of approximately 0.12 µM against MCF-7 cells, indicating potent anticancer activity .

Comparative Analysis

The following table summarizes the biological activities of 2-Methyl-4-propoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine compared to related pyrimidine derivatives:

Compound NameActivity TypeIC50 Value (µM)Reference
2-Methyl-4-propoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidineAnticancer (MCF-7)0.12
Pyrimidine Derivative AAnticancer (A549)0.09
Pyrimidine Derivative BAntimicrobialNot specified

Q & A

Basic: What synthetic routes are reported for 2-Methyl-4-propoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:
The synthesis typically involves introducing the propoxy group at the 4-position and the propylsulfonyl-piperazinyl moiety at the 6-position of the pyrimidine core. Key steps include nucleophilic substitution for alkoxy group installation and sulfonylation of the piperazine ring. Optimization strategies:

  • Alkoxy Group Introduction : Use anhydrous conditions with sodium hydride or potassium carbonate in aprotic solvents (e.g., DMF) to minimize hydrolysis .
  • Sulfonylation : Employ propylsulfonyl chloride in dichloromethane with triethylamine as a base at 0–5°C to control exothermic reactions and reduce side products .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC for isolating high-purity fractions .

Advanced: How can researchers resolve discrepancies in reported thermal degradation profiles of piperazinyl-pyrimidine derivatives under varying pH conditions?

Methodological Answer:
Contradictions in thermal stability data often arise from differences in pH, solvent systems, or analytical methods. To address this:

  • Controlled Hydrolysis Studies : Replicate conditions from conflicting studies (e.g., aqueous buffers at pH 1.2 vs. 7.4) and monitor degradation via HPLC with UV detection (210–254 nm) .
  • Kinetic Analysis : Apply first-order kinetics to compare degradation rates. For example, Muszalska (2004) reported hydrolysis half-lives of 4-methoxy derivatives ranging from 8–24 hours at 80°C, depending on pH .
  • Validation : Cross-reference with impurity profiles (e.g., sulfone hydrolysis byproducts like Imp. F(EP) in ) to identify degradation pathways .

Basic: Which analytical techniques are recommended for purity assessment and structural elucidation of this compound?

Methodological Answer:

  • Purity Evaluation :
    • HPLC : Use a C18 column, acetonitrile/water mobile phase (70:30), and UV detection at 254 nm. Compare retention times with reference standards (e.g., Imp. G(EP) in ) .
    • TLC : Silica gel plates with ethyl acetate/methanol (9:1) for rapid screening; visualize under UV 254 nm .
  • Structural Confirmation :
    • NMR : Analyze 1^1H and 13^{13}C spectra for propoxy (–OCH2_2CH2_2CH3_3) and sulfonyl (–SO2_2–) group signatures .
    • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for related pyrimidine derivatives in .

Advanced: What experimental approaches are suitable for investigating the environmental persistence of this compound in aquatic systems?

Methodological Answer:
Adopt a tiered strategy based on the INCHEMBIOL project framework ():

  • Laboratory Studies :
    • Biodegradation Assays : Use OECD 301D (Closed Bottle Test) to assess aerobic degradation in water/sediment systems .
    • Photolysis : Exclude/apply UV light (254–365 nm) to measure half-lives in simulated sunlight.
  • Computational Modeling :
    • QSAR : Predict log KowK_{ow} and soil sorption coefficients (KocK_{oc}) to estimate bioaccumulation potential .
  • Field Monitoring : Deploy passive samplers in wastewater effluents to detect residual concentrations via LC-MS/MS .

Basic: What are the critical parameters influencing the stability of this compound during storage, and how can degradation be mitigated?

Methodological Answer:

  • Key Factors :
    • Temperature : Store at –20°C to slow hydrolysis; room temperature increases degradation by 3–5× .
    • Moisture : Use desiccants (silica gel) in sealed containers to prevent sulfonamide bond cleavage.
    • pH : Buffer formulations (pH 6–7) minimize acid/base-catalyzed decomposition .
  • Mitigation : Lyophilization for long-term storage or encapsulation in cyclodextrins to shield reactive moieties .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of modifications to the propylsulfonyl-piperazinyl moiety?

Methodological Answer:

  • Synthetic Modifications :
    • Piperazine Substitutions : Replace propylsulfonyl with aryl/heteroaryl groups (e.g., 4-phenylpiperazinyl in ) to assess receptor binding .
    • Alkoxy Chain Variation : Test shorter (methoxy) or branched (isopropoxy) chains for lipophilicity effects .
  • Biological Assays :
    • In Vitro : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays.
    • In Vivo : Evaluate pharmacokinetics (Cmax_{max}, AUC) in rodent models, correlating sulfonyl group stability with bioavailability .

Advanced: How can researchers address inconsistencies in impurity profiling across different batches of synthesized material?

Methodological Answer:

  • Root-Cause Analysis :
    • Reagent Purity : Trace impurities (e.g., residual propylsulfonyl chloride) using GC-MS .
    • Process Parameters : Compare reaction times (e.g., ’s 12-hour sulfonylation vs. shorter durations) to identify over-reaction byproducts .
  • Standardization : Employ pharmacopeial reference standards (e.g., Imp. H(EP) in ) for quantitative HPLC calibration .

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